molecular formula C11H14ClNO B1485748 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2199526-23-1

1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485748
CAS No.: 2199526-23-1
M. Wt: 211.69 g/mol
InChI Key: UYYUBJAHAAXVQN-UHFFFAOYSA-N
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Description

1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound characterized by a cyclobutanol core with a 2-chlorophenylamino group attached to the cyclobutane ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutanone and 2-chloroaniline.

  • Reaction Conditions: The reaction involves the formation of an imine intermediate through the condensation of cyclobutanone with 2-chloroaniline under acidic conditions.

  • Reduction: The imine intermediate is then reduced to form the final product, this compound, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Purification: The product is purified through crystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

  • Substitution: Substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst are commonly used.

  • Substitution: Reagents such as nucleophiles (e.g., hydroxide, alkoxide) and suitable solvents are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)ethanone: A ketone with a similar chlorophenyl group.

  • 1-(2-Chlorophenyl)propan-1-ol: An alcohol with a similar chlorophenyl group.

  • 2-Chloroacetophenone: Another ketone with a chlorophenyl group.

Uniqueness:

  • Structural Differences: The presence of the cyclobutanol core distinguishes it from other compounds with similar chlorophenyl groups.

  • Reactivity: The unique structure influences its reactivity and the types of reactions it undergoes.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[(2-chloroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-4-1-2-5-10(9)13-8-11(14)6-3-7-11/h1-2,4-5,13-14H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYUBJAHAAXVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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